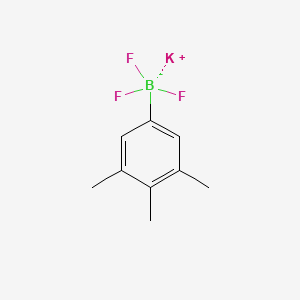
Potassium trifluoro(3,4,5-trimethylphenyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(3,4,5-trimethylphenyl)boranuide is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a trifluoroborate group attached to a 3,4,5-trimethylphenyl ring, with potassium as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3,4,5-trimethylphenyl)boranuide typically involves the reaction of 3,4,5-trimethylphenylboronic acid with potassium fluoride and a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3,4,5-trimethylphenyl)boranuide primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: The reaction is typically carried out in an organic solvent such as THF or toluene, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (e.g., 80-100°C).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Potassium trifluoro(3,4,5-trimethylphenyl)boranuide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The mechanism of action of potassium trifluoro(3,4,5-trimethylphenyl)boranuide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate
- Potassium trifluoro(4-formylphenyl)boranuide
Uniqueness
Potassium trifluoro(3,4,5-trimethylphenyl)boranuide is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role in determining the outcome of the reaction.
Properties
Molecular Formula |
C9H11BF3K |
|---|---|
Molecular Weight |
226.09 g/mol |
IUPAC Name |
potassium;trifluoro-(3,4,5-trimethylphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3.K/c1-6-4-9(10(11,12)13)5-7(2)8(6)3;/h4-5H,1-3H3;/q-1;+1 |
InChI Key |
RGBFXQAFBGDBMI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C(=C1)C)C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















